3-Methoxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid
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Overview
Description
3-Methoxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid is a complex organic compound that features a benzoic acid core substituted with a methoxy group and a piperidinylsulfonylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidinylsulfonylphenyl Intermediate: This step involves the sulfonylation of a piperidine derivative with a phenyl group.
Methoxylation: Introduction of the methoxy group onto the benzoic acid core.
Coupling Reaction: The final step involves coupling the methoxybenzoic acid with the piperidinylsulfonylphenyl intermediate under specific conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halides or nucleophiles in the presence of a base.
Major Products
Oxidation: Formation of 3-hydroxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid.
Reduction: Formation of 3-methoxy-4-[4-(piperidin-1-ylsulfanyl)phenyl]benzoic acid.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Its derivatives are studied for their biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidinylsulfonyl group is known to enhance binding affinity to certain biological targets, while the methoxy group can modulate the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
4-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid: Lacks the methoxy group, which may affect its biological activity and solubility.
3-Hydroxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid: The hydroxyl group can alter the compound’s reactivity and interaction with biological targets.
Uniqueness
3-Methoxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid is unique due to the presence of both the methoxy and piperidinylsulfonyl groups, which together confer specific chemical and biological properties that are not observed in its analogs.
Properties
IUPAC Name |
3-methoxy-4-(4-piperidin-1-ylsulfonylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-25-18-13-15(19(21)22)7-10-17(18)14-5-8-16(9-6-14)26(23,24)20-11-3-2-4-12-20/h5-10,13H,2-4,11-12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVJBXKIMYVDQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692385 |
Source
|
Record name | 2-Methoxy-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20692385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261990-66-2 |
Source
|
Record name | 2-Methoxy-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20692385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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